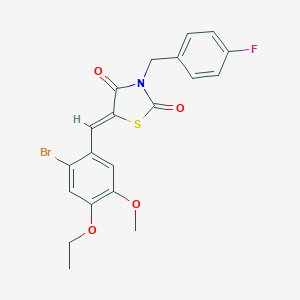
5-Benzylidene-3-(4-fluorobenzyl)thiazolidine-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Benzylidene-3-(4-fluorobenzyl)thiazolidine-2,4-dione (BFBD) is a thiazolidinedione derivative that has attracted significant attention in recent years due to its potential therapeutic applications. This compound has been studied extensively for its ability to inhibit tumor growth, reduce inflammation, and improve insulin sensitivity. In
Wirkmechanismus
5-Benzylidene-3-(4-fluorobenzyl)thiazolidine-2,4-dione exerts its therapeutic effects through multiple mechanisms of action. In cancer cells, 5-Benzylidene-3-(4-fluorobenzyl)thiazolidine-2,4-dione inhibits the expression of various oncogenes such as c-Myc, Bcl-2, and Cyclin D1, while upregulating tumor suppressor genes such as p53 and p21. This results in the induction of apoptosis and inhibition of tumor growth.
In diabetes, 5-Benzylidene-3-(4-fluorobenzyl)thiazolidine-2,4-dione activates the AMPK pathway, which plays a crucial role in regulating glucose and lipid metabolism. Activation of this pathway results in increased glucose uptake and utilization, as well as decreased glucose production in the liver. This leads to improved insulin sensitivity and reduced blood glucose levels.
Biochemical and Physiological Effects:
5-Benzylidene-3-(4-fluorobenzyl)thiazolidine-2,4-dione has been shown to have a variety of biochemical and physiological effects. In cancer cells, 5-Benzylidene-3-(4-fluorobenzyl)thiazolidine-2,4-dione induces apoptosis through the activation of caspase-3 and caspase-9, while also inhibiting the expression of anti-apoptotic proteins such as Bcl-2. In addition, 5-Benzylidene-3-(4-fluorobenzyl)thiazolidine-2,4-dione has been found to inhibit the migration and invasion of cancer cells by downregulating matrix metalloproteinases (MMPs).
In diabetes, 5-Benzylidene-3-(4-fluorobenzyl)thiazolidine-2,4-dione improves insulin sensitivity and reduces blood glucose levels by increasing glucose uptake and utilization in skeletal muscle and adipose tissue. This compound also reduces inflammation and oxidative stress in the brain, leading to neuroprotective effects.
Vorteile Und Einschränkungen Für Laborexperimente
5-Benzylidene-3-(4-fluorobenzyl)thiazolidine-2,4-dione has several advantages for lab experiments, including its high yield and purity, as well as its ability to inhibit tumor growth and reduce inflammation. However, there are also limitations to using 5-Benzylidene-3-(4-fluorobenzyl)thiazolidine-2,4-dione in lab experiments, such as its potential toxicity and the need for further studies to determine its optimal dosage and administration route.
Zukünftige Richtungen
There are several future directions for research on 5-Benzylidene-3-(4-fluorobenzyl)thiazolidine-2,4-dione. One area of interest is the potential use of this compound in combination with other drugs or therapies to enhance its therapeutic effects. Another area of research is the development of novel derivatives of 5-Benzylidene-3-(4-fluorobenzyl)thiazolidine-2,4-dione with improved pharmacological properties. Finally, further studies are needed to determine the optimal dosage and administration route for 5-Benzylidene-3-(4-fluorobenzyl)thiazolidine-2,4-dione in various therapeutic applications.
In conclusion, 5-Benzylidene-3-(4-fluorobenzyl)thiazolidine-2,4-dione is a promising compound with potential therapeutic applications in cancer, diabetes, and neuroprotection. Its unique mechanism of action and biochemical and physiological effects make it an attractive target for further research. By understanding the synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of 5-Benzylidene-3-(4-fluorobenzyl)thiazolidine-2,4-dione, researchers can continue to explore its potential as a therapeutic agent.
Synthesemethoden
5-Benzylidene-3-(4-fluorobenzyl)thiazolidine-2,4-dione can be synthesized through a multi-step process involving the reaction of thiazolidine-2,4-dione with benzaldehyde and 4-fluorobenzyl bromide. The resulting product is then purified through recrystallization to obtain a high yield and purity.
Wissenschaftliche Forschungsanwendungen
5-Benzylidene-3-(4-fluorobenzyl)thiazolidine-2,4-dione has been extensively studied for its potential therapeutic applications in various fields. In cancer research, 5-Benzylidene-3-(4-fluorobenzyl)thiazolidine-2,4-dione has been shown to inhibit tumor growth and induce apoptosis in cancer cells through the downregulation of various oncogenes and upregulation of tumor suppressor genes. In addition, 5-Benzylidene-3-(4-fluorobenzyl)thiazolidine-2,4-dione has been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines and chemokines.
In diabetes research, 5-Benzylidene-3-(4-fluorobenzyl)thiazolidine-2,4-dione has been shown to improve insulin sensitivity and reduce blood glucose levels by activating the AMP-activated protein kinase (AMPK) pathway. This compound has also been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Eigenschaften
Produktname |
5-Benzylidene-3-(4-fluorobenzyl)thiazolidine-2,4-dione |
|---|---|
Molekularformel |
C17H12FNO2S |
Molekulargewicht |
313.3 g/mol |
IUPAC-Name |
(5Z)-5-benzylidene-3-[(4-fluorophenyl)methyl]-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C17H12FNO2S/c18-14-8-6-13(7-9-14)11-19-16(20)15(22-17(19)21)10-12-4-2-1-3-5-12/h1-10H,11H2/b15-10- |
InChI-Schlüssel |
NFSIMQAJJFWONM-GDNBJRDFSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)/C=C\2/C(=O)N(C(=O)S2)CC3=CC=C(C=C3)F |
SMILES |
C1=CC=C(C=C1)C=C2C(=O)N(C(=O)S2)CC3=CC=C(C=C3)F |
Kanonische SMILES |
C1=CC=C(C=C1)C=C2C(=O)N(C(=O)S2)CC3=CC=C(C=C3)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N'-[2-({4-nitrobenzyl}oxy)benzylidene]naphtho[2,1-b]furan-2-carbohydrazide](/img/structure/B302083.png)
![N'-[(E)-(2-bromo-4,5-diethoxyphenyl)methylidene]naphtho[2,1-b]furan-2-carbohydrazide](/img/structure/B302086.png)
![methyl (2-chloro-6-ethoxy-4-{(E)-[2-(naphtho[2,1-b]furan-2-ylcarbonyl)hydrazinylidene]methyl}phenoxy)acetate](/img/structure/B302087.png)
![N'-(3-bromo-4,5-diethoxybenzylidene)naphtho[2,1-b]furan-2-carbohydrazide](/img/structure/B302091.png)
![N'-(3-bromo-5-ethoxy-4-methoxybenzylidene)naphtho[2,1-b]furan-2-carbohydrazide](/img/structure/B302092.png)
![N'-{[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}naphtho[2,1-b]furan-2-carbohydrazide](/img/structure/B302093.png)
![Methyl 2-chloro-5-{5-[2-(naphtho[2,1-b]furan-2-ylcarbonyl)carbohydrazonoyl]-2-furyl}benzoate](/img/structure/B302095.png)
![5-[4-(Allyloxy)-3-bromo-5-ethoxybenzylidene]-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione](/img/structure/B302097.png)

![5-[4-(Allyloxy)-3-bromo-5-methoxybenzylidene]-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione](/img/structure/B302100.png)



![(5Z)-5-{3-ethoxy-4-[(4-fluorobenzyl)oxy]benzylidene}-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione](/img/structure/B302105.png)